![molecular formula C17H17NO4 B276629 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid](/img/structure/B276629.png)
3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid, also known as DMMDA-2, is a synthetic compound that belongs to the class of phenethylamines. It is a potent psychedelic drug that has gained attention in the scientific community due to its unique chemical structure and potential therapeutic benefits.
Wirkmechanismus
3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid acts as a partial agonist of the serotonin 5-HT2A receptor, which is responsible for regulating mood, perception, and cognition. It binds to the receptor and activates it, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is believed to be responsible for the psychoactive effects of 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid has been shown to have a range of biochemical and physiological effects. It increases the release of serotonin in the brain, leading to altered perception, mood, and cognition. It also increases heart rate, blood pressure, and body temperature. 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid has been shown to have a low toxicity profile, and there have been no reported cases of overdose or toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid has several advantages for lab experiments, including its potent psychoactive effects, low toxicity profile, and unique chemical structure. However, it also has several limitations, including its challenging synthesis method and the need for advanced knowledge in organic chemistry. 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid is also a controlled substance in many countries, which limits its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid. One potential area of research is its potential therapeutic benefits in treating mental health disorders. 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid may also be investigated for its potential use in neuroscience research, particularly in studying the brain's serotonin system and its role in mental health. Additionally, further research may be conducted to better understand the mechanism of action of 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid and its biochemical and physiological effects.
Synthesemethoden
3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid can be synthesized through a multistep process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with methylamine and 2-bromo-4-methylbenzoic acid. The final product is obtained through purification and crystallization techniques. The synthesis of 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid is challenging due to the complexity of the chemical structure, and it requires advanced knowledge in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid has been studied for its potential therapeutic benefits in treating various mental health disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a positive impact on mood, cognition, and perception. 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid has also been investigated for its potential use in neuroscience research, particularly in studying the brain's serotonin system and its role in mental health.
Eigenschaften
Produktname |
3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid |
---|---|
Molekularformel |
C17H17NO4 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-2-methylbenzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-11-13(17(19)20)3-2-4-14(11)18-10-12-5-6-15-16(9-12)22-8-7-21-15/h2-6,9,18H,7-8,10H2,1H3,(H,19,20) |
InChI-Schlüssel |
QKGYIWRDVROKAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NCC2=CC3=C(C=C2)OCCO3)C(=O)O |
Kanonische SMILES |
CC1=C(C=CC=C1NCC2=CC3=C(C=C2)OCCO3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.